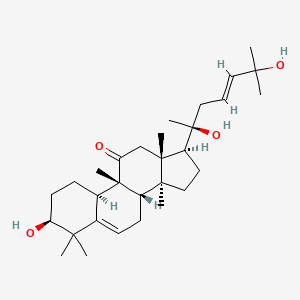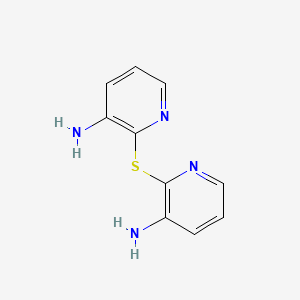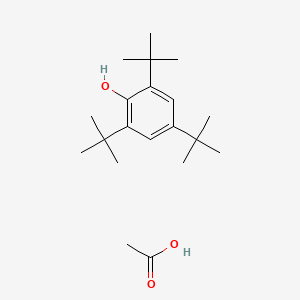
Acetic acid;2,4,6-tritert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,4,6-tritert-butylphenol is a compound that combines the properties of acetic acid and 2,4,6-tritert-butylphenol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell. It is widely used in the food industry as vinegar and in various chemical processes. 2,4,6-tritert-butylphenol is a phenol derivative with three tert-butyl groups attached to the benzene ring, making it highly sterically hindered and resistant to oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-tritert-butylphenol has been extensively studied. One common method involves the acid-catalyzed reaction of phenol with isobutylene. This reaction can yield up to 90% of the desired product, with typical side products resulting from incomplete alkylation . Another synthesis method uses methyl tert-butyl ether as the alkylating agent and sulfuric acid as the catalyst, achieving a yield of 69% .
Industrial Production Methods: Industrial production of 2,4,6-tritert-butylphenol often involves similar alkylation processes, with careful control of reaction conditions to maximize yield and minimize side products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-tritert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidizable and forms a deep-blue phenoxy radical upon oxidation . In acidic media, it can be dealkylated to form 2,6-di-tert-butylhydroquinone, which further oxidizes to 2,6-di-tert-butyl-1,4-benzoquinone .
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like iron(III) chloride and sulfuric acid as a catalyst for alkylation . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions include 2,4,6-tritert-butylphenoxy radical, 2,6-di-tert-butylhydroquinone, and 2,6-di-tert-butyl-1,4-benzoquinone .
Aplicaciones Científicas De Investigación
2,4,6-tritert-butylphenol has several scientific research applications. It is used as an antioxidant in industrial applications due to its resistance to oxidation . In chemistry, it serves as a model compound for studying steric hindrance and radical formation. In biology and medicine, it is investigated for its potential protective effects against oxidative stress .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,4,6-tritert-butylphenol include 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol . These compounds also have antioxidant properties and are used in various industrial applications.
Uniqueness: What sets 2,4,6-tritert-butylphenol apart is its higher steric hindrance due to the three tert-butyl groups, making it more resistant to oxidation and degradation . This unique property enhances its effectiveness as an antioxidant and its stability in various chemical environments.
Propiedades
Número CAS |
5180-48-3 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
acetic acid;2,4,6-tritert-butylphenol |
InChI |
InChI=1S/C18H30O.C2H4O2/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;1-2(3)4/h10-11,19H,1-9H3;1H3,(H,3,4) |
Clave InChI |
BDERNWSLUVVYEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


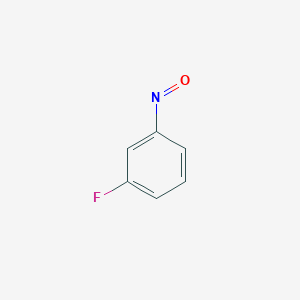

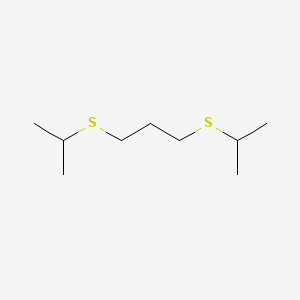
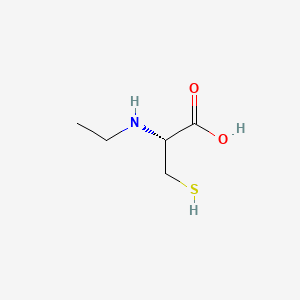
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
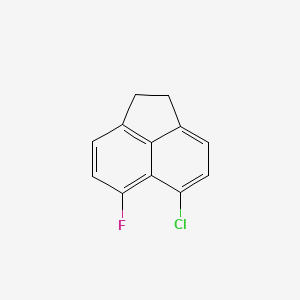
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
